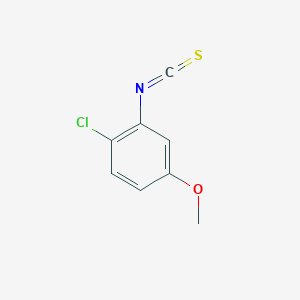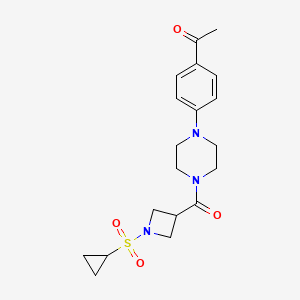
1-(4-(4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a cyclopropylsulfonyl group, an azetidine ring, a piperazine ring, and a phenyl ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The cyclopropylsulfonyl group, azetidine ring, piperazine ring, and phenyl ring each contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could impact its solubility in different solvents .Scientific Research Applications
Electrochemical Synthesis
Electrochemical oxidation techniques provide a sustainable and efficient pathway for synthesizing phenylpiperazine derivatives, including structures similar to 1-(4-(4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone. This approach emphasizes high atom economy and environmentally friendly conditions, showcasing the potential for innovative drug development and other chemical applications (Nematollahi & Amani, 2011).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives, which share structural similarities with this compound, have demonstrated significant in vitro antibacterial and antifungal activities. These compounds offer promising avenues for developing new antimicrobial agents to combat resistant bacterial and fungal strains (Gan, Fang, & Zhou, 2010).
Anticancer Research
Novel sulfones containing biologically active moieties derived from compounds like this compound have shown potential anticancer activities in vitro, particularly against breast cancer cell lines. This highlights the compound's relevance in the synthesis of anticancer agents and underscores the importance of sulfone moieties in medicinal chemistry (Bashandy et al., 2011).
Drug Discovery and Development
The structural manipulation and synthesis of analogues to piperazine, piperidine, and morpholine, incorporating this compound, provide versatile building blocks for drug discovery. These advancements in synthetic chemistry enhance the development of novel therapeutic agents with improved pharmacological profiles (Feskov et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[4-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14(23)15-2-4-17(5-3-15)20-8-10-21(11-9-20)19(24)16-12-22(13-16)27(25,26)18-6-7-18/h2-5,16,18H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKCZARDJIBGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)S(=O)(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

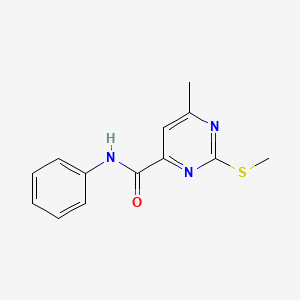
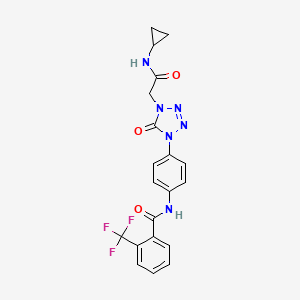
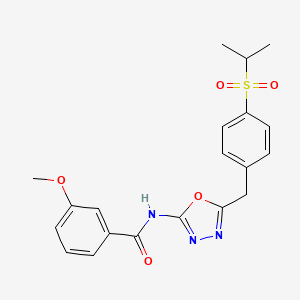

![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)
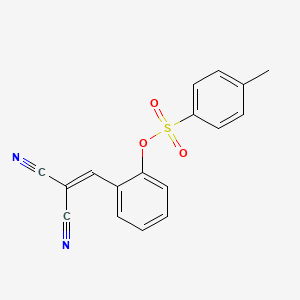
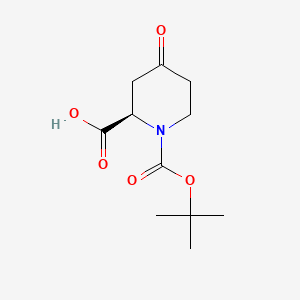
![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)
![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2388246.png)
![9-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2388247.png)
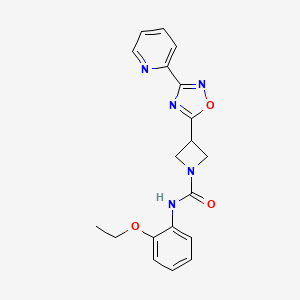
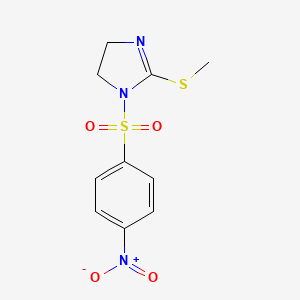
![2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2388252.png)
